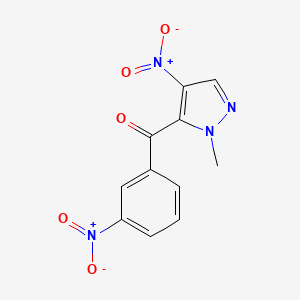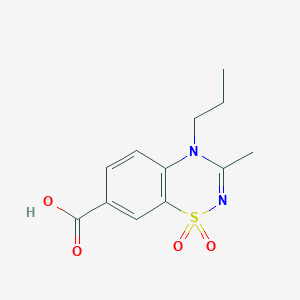![molecular formula C7H5Br2N3 B12468462 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12468462.png)
2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of two bromine atoms at positions 2 and 6, and a methyl group at position 7 on the triazolopyridine ring. It has a molecular formula of C7H5Br2N3 and a molecular weight of 290.94 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Oxidative Cyclization: One common method for synthesizing 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine involves the oxidative cyclization of N-(2-pyridyl)amidines.
Microwave-Mediated Synthesis: Another method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidative cyclization processes using environmentally friendly oxidizers such as PIFA (PhI(OCOCF3)2) or iodine/potassium iodide (I2/KI) .
化学反应分析
Types of Reactions
Substitution Reactions: 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield 2-azido-7-methyl-[1,2,4]triazolo[1,5-A]pyridine .
科学研究应用
2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of light-emitting materials for phosphorescent OLED devices.
作用机制
The mechanism of action of 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inverse agonist of the RORγt receptor and as an inhibitor of JAK1 and JAK2 kinases . These interactions lead to the modulation of various cellular processes, including inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
- [1,2,4]Triazolo[4,3-A]pyrazine derivatives
Uniqueness
2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of two bromine atoms and a methyl group on the triazolopyridine ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for drug design and development .
属性
分子式 |
C7H5Br2N3 |
|---|---|
分子量 |
290.94 g/mol |
IUPAC 名称 |
2,6-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5Br2N3/c1-4-2-6-10-7(9)11-12(6)3-5(4)8/h2-3H,1H3 |
InChI 键 |
NAVVUELCAZITKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC(=NN2C=C1Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrochloride](/img/structure/B12468382.png)


![4-ethylphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12468420.png)
![1,3-Bis[(phenylamino)methyl]imidazolidin-2-one](/img/structure/B12468427.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl benzoate](/img/structure/B12468432.png)
![N-(2,4-dimethylphenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide](/img/structure/B12468434.png)
![N-[2-hydrazinyl-2-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)ethyl]benzamide](/img/structure/B12468448.png)

![1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B12468459.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide](/img/structure/B12468470.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl thiophene-2-carboxylate (non-preferred name)](/img/structure/B12468472.png)
![4-{[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenoxy]acetyl}phenyl benzoate](/img/structure/B12468481.png)
